molecular formula C12H11NO4 B8273794 Methyl 4-acetoxyindole-2-carboxylate

Methyl 4-acetoxyindole-2-carboxylate

Cat. No.: B8273794
M. Wt: 233.22 g/mol
InChI Key: FSBNNSXANLWEGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-acetoxyindole-2-carboxylate is an indole derivative characterized by an acetoxy group at the 4-position and a methyl ester at the 2-position of the indole ring. The compound’s molecular formula is inferred to be C₁₂H₁₁NO₅, with a molecular weight of 249.22 g/mol, assuming substitution patterns analogous to its methoxy counterpart .

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

methyl 4-acetyloxy-1H-indole-2-carboxylate

InChI

InChI=1S/C12H11NO4/c1-7(14)17-11-5-3-4-9-8(11)6-10(13-9)12(15)16-2/h3-6,13H,1-2H3

InChI Key

FSBNNSXANLWEGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C=C(N2)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Data/Applications References
Methyl 4-methoxyindole-2-carboxylate 4-OCH₃, 2-COOCH₃ C₁₁H₁₁NO₃ 205.21 NMR/FTIR spectra; high purity synthesis
Ethyl 5-methoxyindole-2-carboxylate 5-OCH₃, 2-COOCH₂CH₃ C₁₂H₁₃NO₃ 219.24 Similarity score: 0.70 vs. 4-acetoxy
7-Chloro-3-methylindole-2-carboxylic acid 7-Cl, 3-CH₃, 2-COOH C₁₀H₈ClNO₂ 223.63 Safety data (irritant, requires PPE)
Methyl 6-methoxyindole-2-carboxylate 6-OCH₃, 2-COOCH₃ C₁₁H₁₁NO₃ 205.21 Similarity score: 0.78 vs. 4-acetoxy
Methyl shikimate Cyclic ester C₇H₁₀O₅ 174.15 HPLC/FTIR data for purity analysis
Key Observations:
  • Substituent Position : The 4-acetoxy group in the target compound is bulkier and more hydrolytically labile than the 4-methoxy group in its analog . This may influence reactivity in synthesis (e.g., acetoxy groups are prone to hydrolysis under acidic/basic conditions).
  • Ester vs.
  • Synthetic Challenges : Analogous compounds (e.g., 5-methoxyindole-2-carboxylic acid derivatives) require controlled reaction times (4–6 hours at 70°C) to minimize side products, suggesting similar sensitivity for the acetoxy variant .

Spectral and Analytical Data

While direct spectral data for methyl 4-acetoxyindole-2-carboxylate are unavailable, comparisons with methyl 4-methoxyindole-2-carboxylate and methyl shikimate highlight trends:

  • ¹H/¹³C NMR : The acetoxy group would introduce distinct deshielded protons (~2.1 ppm for CH₃ in OAc; ~7.5–8.0 ppm for aromatic protons).
  • FTIR : A strong ester C=O stretch (~1740 cm⁻¹) and acetate C-O (~1240 cm⁻¹) would differentiate it from methoxy analogs (~2830 cm⁻¹ for OCH₃) .

Preparation Methods

Acetylation of the C4 Hydroxyl Group

Source provides a scalable protocol for acetylating 4-hydroxyindole using acetic anhydride and pyridine in dichloromethane (DCM) under nitrogen:

Adapting this to 4-hydroxyindole-2-carboxylic acid would require esterification prior to acetylation to avoid side reactions at the carboxylic acid group.

Sequential Esterification and Acetylation Strategies

Methyl Ester Formation

Carboxylic acids are typically esterified using methanol under acidic catalysis (e.g., H₂SO₄) or via alkyl halides (e.g., methyl iodide) in the presence of a base. Source demonstrates tert-BuOK-mediated alkylation for introducing methoxy groups (Table 1, Entry 1), suggesting a viable pathway:

Post-Esterification Acetylation

Following esterification, the C4 hydroxyl group is acetylated using conditions from (Section 2.2). This sequence ensures the methyl ester remains intact, as acetic anhydride is less reactive toward esters than free carboxylic acids.

Cyclization Approaches to Pre-Functionalized Indoles

Mannich Reaction and Dehydration

Source describes Mannich reactions for assembling ellipticine alkaloids (Scheme 14). A similar approach could introduce acetoxy and carboxylate groups during indole formation:

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Direct AcetylationAcetylation of 4-hydroxyindole99.2%High yield, scalableRequires pre-formed 4-hydroxyindole
Sequential EsterificationEsterification → Acetylation~70%ModularMultiple purification steps
CyclizationIndole formation with substituents24–56%Convergent synthesisComplex intermediates

Mechanistic Insights and Optimization

Acetylation Kinetics

The use of pyridine in neutralizes HCl generated during acetylation, preventing protonation of the indole nitrogen and ensuring reaction efficiency. Excess acetic anhydride (1.1 eq) drives the reaction to completion, while low temperatures (0–5°C) minimize side reactions.

Esterification Selectivity

tert-BuOK in deprotonates the carboxylic acid, enabling nucleophilic attack on methyl iodide. Polar aprotic solvents (e.g., DMF) stabilize the alkoxide intermediate, enhancing reactivity.

Q & A

Basic Questions

Q. What are the common synthetic routes for Methyl 4-acetoxyindole-2-carboxylate?

  • Methodological Answer : The synthesis typically involves functionalization of the indole core. A plausible route starts with 4-hydroxyindole-2-carboxylic acid, which undergoes acetylation at the 4-position using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine). Subsequent esterification with methanol under acidic conditions (e.g., H₂SO₄ or HCl) yields the target compound. Alternative routes may involve alkylation of indole precursors, as seen in related indole carboxylate esters .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. How is this compound characterized structurally?

  • Methodological Answer :

  • Mass Spectrometry (MS) : High-resolution MS (e.g., Q Exactive Orbitrap) confirms molecular weight and fragmentation patterns. For example, ESI-MS in positive ion mode can detect [M+H]⁺ ions .
  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identify substituents: the acetoxy group (δ ~2.3 ppm for CH₃, δ ~170 ppm for carbonyl), indole protons (δ 6.5–8.0 ppm), and methyl ester (δ ~3.9 ppm for OCH₃) .
  • FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (acetoxy C-O) validate functional groups.

Q. What solvents and conditions are optimal for its stability during storage?

  • Methodological Answer : Store at –20°C in airtight, light-protected containers. Use anhydrous solvents (e.g., DMSO, DMF) for dissolution to prevent hydrolysis of the acetoxy group. Stability assays under varying pH and temperature conditions are advised to determine degradation kinetics .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

  • Methodological Answer : X-ray crystallography (using SHELXL or Mercury ) reveals intermolecular interactions. The acetoxy group may form C–H···O hydrogen bonds with adjacent indole rings, while the ester carbonyl can participate in π-π stacking. Graph-set analysis (e.g., Etter’s rules ) classifies motifs like R₂²(8) for dimeric interactions.
  • Data Contradiction Note : Discrepancies between experimental and theoretical packing models may arise from dynamic disorder; refine using twin-law corrections in SHELXL .

Q. What strategies enable regioselective modification of the indole core in this compound?

  • Methodological Answer :

  • Electrophilic Substitution : Use directing groups (e.g., acetoxy at C4) to guide bromination or nitration to C5 or C6. For example, HNO₃/silica gel selectively nitrates indole derivatives at electron-rich positions .
  • Cross-Coupling : Suzuki-Miyaura coupling at C3 (if deprotonated) introduces aryl/heteroaryl groups. Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) .
    • Contradiction Analysis : Competing reactions (e.g., ester hydrolysis under basic conditions) require pH control. Use low-temperature kinetics to suppress side pathways.

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or serotonin receptors. The acetoxy group’s steric bulk may influence binding affinity .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data. Validate using leave-one-out cross-validation (R² > 0.8).
    • Data Limitation Note : Overfitting risks exist with small datasets; augment with molecular dynamics simulations (e.g., GROMACS) .

Q. What crystallographic software tools are recommended for refining its structure from poor-quality diffraction data?

  • Methodological Answer :

  • SHELXL : Robust for high-resolution data; apply TWIN/BASF commands for twinned crystals .
  • ORTEP-3 : Visualize thermal ellipsoids and validate geometric parameters (e.g., bond angles) against CSD averages .
  • Mercury : Analyze void spaces and packing motifs; compare with isostructural compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.